molecular formula C7H5BrFNO2 B12103903 5-Amino-2-bromo-4-fluorobenzoic acid

5-Amino-2-bromo-4-fluorobenzoic acid

Cat. No.: B12103903
M. Wt: 234.02 g/mol
InChI Key: OIMQQYKZWMIQIN-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2-bromo-4-fluorobenzoic acid typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-bromo-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-bromo-4-fluorobenzoic acid is unique due to the simultaneous presence of amino, bromo, and fluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-amino-2-bromo-4-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

OIMQQYKZWMIQIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Br)C(=O)O

Origin of Product

United States

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